molecular formula C4H10O2PS2- B12347495 Diethyl dithiophosphate, potassium salt

Diethyl dithiophosphate, potassium salt

Cat. No.: B12347495
M. Wt: 185.2 g/mol
InChI Key: IRDLUHRVLVEUHA-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl dithiophosphate, potassium salt, can be synthesized through the reaction of diethyl dithiophosphoric acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid is neutralized by the base, forming the potassium salt. The reaction can be represented as follows:

(C2H5O)2P(S)OH+KOH(C2H5O)2P(S)OK+H2O(C_2H_5O)_2P(S)OH + KOH \rightarrow (C_2H_5O)_2P(S)OK + H_2O (C2​H5​O)2​P(S)OH+KOH→(C2​H5​O)2​P(S)OK+H2​O

Industrial Production Methods

In industrial settings, the production of this compound, involves large-scale neutralization reactions. The process is optimized for high yield and purity, often involving controlled temperatures and pH levels to ensure complete reaction and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Diethyl dithiophosphate, potassium salt, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phosphorothioates.

    Reduction: It can be reduced under specific conditions to yield phosphorodithioates.

    Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various alkyl halides and other electrophiles can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Diethyl dithiophosphate, potassium salt, is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of diethyl dithiophosphate, potassium salt, involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of phosphatases and other enzymes critical to cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl dithiophosphate, potassium salt
  • Diethyl dithiophosphoric acid
  • Ammonium diethyl dithiophosphate

Uniqueness

Diethyl dithiophosphate, potassium salt, is unique due to its specific ethoxy groups, which confer distinct chemical properties compared to its methyl or other alkyl counterparts. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C4H10O2PS2-

Molecular Weight

185.2 g/mol

IUPAC Name

diethoxy-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C4H11O2PS2/c1-3-5-7(8,9)6-4-2/h3-4H2,1-2H3,(H,8,9)/p-1

InChI Key

IRDLUHRVLVEUHA-UHFFFAOYSA-M

Canonical SMILES

CCOP(=S)(OCC)[S-]

Origin of Product

United States

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